molecular formula C15H10N2O3 B14415113 2-[(Naphthalen-2-yl)oxy]-5-nitropyridine CAS No. 83414-49-7

2-[(Naphthalen-2-yl)oxy]-5-nitropyridine

Cat. No.: B14415113
CAS No.: 83414-49-7
M. Wt: 266.25 g/mol
InChI Key: PKKYICIDXVYJLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-2-yl)oxy]-5-nitropyridine typically involves the reaction of 2-naphthol with 5-nitropyridine under specific conditions. The reaction is facilitated by the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-2-yl)oxy]-5-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Reduction: The major product is 2-[(Naphthalen-2-yl)oxy]-5-aminopyridine.

    Substitution: Depending on the substituent, various derivatives of the original compound can be formed.

Scientific Research Applications

2-[(Naphthalen-2-yl)oxy]-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-2-yl)oxy]-5-nitropyridine involves its interaction with molecular targets through its nitro and pyridine groups. These interactions can lead to various biological effects, depending on the specific application. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with other aromatic systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Naphthalen-1-yl)oxy]-5-nitropyridine
  • 2-[(Naphthalen-2-yl)oxy]acetamide
  • 2-(Naphthalen-2-yloxy)-N-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide

Uniqueness

2-[(Naphthalen-2-yl)oxy]-5-nitropyridine is unique due to its specific structural arrangement, which allows for distinct interactions within its crystal structure.

Properties

CAS No.

83414-49-7

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

2-naphthalen-2-yloxy-5-nitropyridine

InChI

InChI=1S/C15H10N2O3/c18-17(19)13-6-8-15(16-10-13)20-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H

InChI Key

PKKYICIDXVYJLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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